Human Thymidylate Synthase Inhibition: 3-Amino vs. 3-Methyl Substituent on the Benzo[f]quinazolin-1-one Core
The unsubstituted 3-amino lead compound 4a inhibits isolated human thymidylate synthase with an I₅₀ of 22 nM. In a direct head-to-head comparison within the same study, replacement of the 3-amino group with a 3-methyl substituent (compound 8j) reduces potency 5-fold. Across the entire fully aromatic series, 3-amino derivatives are on average 7.6-fold more potent against human TS than their 3-methyl counterparts [1].
| Evidence Dimension | Human thymidylate synthase enzyme inhibition (I₅₀) |
|---|---|
| Target Compound Data | Compound 4a (3-amino-4H-benzo[f]quinazolin-1-one, unsubstituted): I₅₀ = 0.022 µM (22 nM) against recombinant human TS |
| Comparator Or Baseline | Compound 8j (3-methylbenzo[f]quinazolin-1-one, unsubstituted): 5-fold less potent than 4a; fully aromatic 3-methyl series average: 7.6-fold less potent than 3-amino series |
| Quantified Difference | 5-fold (4a vs. 8j individually); 7.6-fold (mean 3-amino vs. mean 3-methyl fully aromatic series) |
| Conditions | Purified recombinant human TS assay (tritium-release method); enzyme cloned from SV40-transformed human fibroblasts and expressed in E. coli |
Why This Matters
For procurement decisions related to TS-targeted drug discovery or biochemical assay development, the 3-amino variant provides a >5-fold potency advantage at the isolated enzyme level, meaning fewer moles of compound are required to achieve equivalent target engagement.
- [1] Pendergast, W.; Johnson, J. V.; Dickerson, S. H.; Dev, I. K.; Duch, D. S.; Ferone, R.; Hall, W. R.; Humphreys, J.; Kelly, J. M.; Wilson, D. C. J. Med. Chem. 1993, 36 (16), 2279–2291. (Table I: compound 4a human TS I₅₀ = 0.022 µM; text p. 2285: 4a 5-fold more potent than 8j; average 7.6-fold advantage for 3-amino vs. 3-methyl.) View Source
